molecular formula C18H14ClN3O3 B2697970 (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one CAS No. 1259236-04-8

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one

Cat. No.: B2697970
CAS No.: 1259236-04-8
M. Wt: 355.78
InChI Key: MWPHJZHJTNHQBH-UHFFFAOYSA-N
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Description

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a quinoline core, a dioxino ring, and a pyrazole moiety, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the dioxino ring and the pyrazole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential interactions with various biomolecules. Its structural features suggest it could bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer or infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one include other quinoline derivatives, dioxino compounds, and pyrazole-containing molecules. Examples include:

  • Quinoline
  • Dioxin
  • Pyrazole

Uniqueness

What sets this compound apart is its combination of these three distinct structural motifs. This unique arrangement may confer specific properties and activities that are not observed in simpler analogs, making it a valuable compound for further study and application.

Properties

IUPAC Name

(E)-3-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-1-(2-methylpyrazol-3-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3/c1-22-14(4-5-20-22)15(23)3-2-11-8-12-9-16-17(25-7-6-24-16)10-13(12)21-18(11)19/h2-5,8-10H,6-7H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPHJZHJTNHQBH-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)C=CC2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)C(=O)/C=C/C2=C(N=C3C=C4C(=CC3=C2)OCCO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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